5-Chloro-4-hydrazinyl-8-methoxy-2-methylquinoline
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Overview
Description
5-Chloro-4-hydrazinyl-8-methoxy-2-methylquinoline is a quinoline derivative known for its diverse applications in various scientific fields. Quinoline derivatives have been extensively studied due to their significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-hydrazinyl-8-methoxy-2-methylquinoline typically involves the reaction of 2-chloroquinoline derivatives with hydrazine derivatives under specific conditions. For instance, treating 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solvents like tetrahydrofuran and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-hydrazinyl-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
5-Chloro-4-hydrazinyl-8-methoxy-2-methylquinoline has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-hydrazinyl-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Another quinoline derivative with similar structural features.
Uniqueness
5-Chloro-4-hydrazinyl-8-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinyl group allows for unique interactions and reactions compared to other quinoline derivatives .
Properties
CAS No. |
203626-34-0 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
(5-chloro-8-methoxy-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C11H12ClN3O/c1-6-5-8(15-13)10-7(12)3-4-9(16-2)11(10)14-6/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
HWFCQJFTJWCMTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)NN)Cl)OC |
Origin of Product |
United States |
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